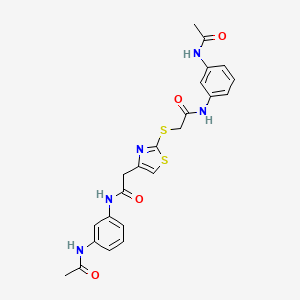
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S2 and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which may involve the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Autophagy Modulation : In addition to apoptosis, it has been shown to induce autophagy, a process that can lead to cell death in certain contexts, particularly in resistant cancer cells .
- Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor growth in xenograft models, indicating its potential as an effective anticancer agent .
In Vitro Studies
The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (A375) | 0.75 | Apoptosis and autophagy |
| Pancreatic cancer (PANC-1) | 1.20 | Apoptosis |
| Chronic myeloid leukemia (K562) | 0.85 | Autophagy |
These results indicate that the compound exhibits potent anticancer activity across different types of cancer cells.
In Vivo Studies
In animal models, particularly using A375 melanoma xenografts, treatment with the compound resulted in:
- Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were observed among treated animals.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and acetamide groups significantly influence the biological activity:
- Thiazole Ring Modifications : Substituents on the thiazole ring enhance cytotoxicity. Electron-donating groups increase activity by stabilizing the interaction with target proteins.
- Acetamide Variations : The presence of acetamido groups at strategic positions improves solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Melanoma Treatment
A recent study involved administering this compound to mice with induced melanoma. The study highlighted:
- Mechanism Confirmation : Both apoptosis and autophagy were confirmed through histological evaluations.
Case Study 2: Resistance in Cancer Therapy
In another investigation focusing on drug-resistant pancreatic cancer cells, the compound demonstrated:
Eigenschaften
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-14(29)24-16-5-3-7-18(9-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-8-4-6-17(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBJFNXQIXPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














